3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

説明

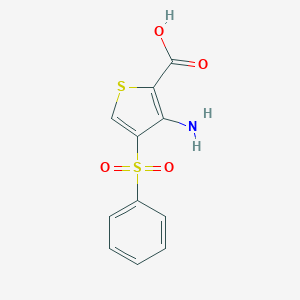

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H9NO4S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of the thiophene ring followed by catalytic hydrogenation can yield the amino-substituted thiophene.

Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways and enzyme inhibition. Its structural features allow it to interact effectively with biological targets, enhancing the therapeutic potential of derived compounds.

Case Study: Cancer Treatment

Research has indicated that derivatives of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid exhibit promising anti-cancer activity. For instance, a study reported that modifications to the compound led to increased inhibition of specific cancer cell lines, suggesting its potential in developing targeted cancer therapies .

Biochemical Probes

The compound is utilized as a probe or ligand in biochemical assays, aiding in the study of enzyme interactions and receptor binding. Its functional groups enhance binding affinity and specificity towards various biological targets.

| Application | Description |

|---|---|

| Enzyme Inhibition | Targets specific metabolic enzymes involved in disease progression |

| Receptor Binding | Investigates interactions with G-protein coupled receptors |

Case Study: Enzyme Interaction

A study highlighted the compound's role in inhibiting human ornithine aminotransferase (hOAT), a key enzyme implicated in hepatocellular carcinoma (HCC). The findings suggested that this inhibition could lead to reduced tumor growth in vitro and in vivo .

Industrial Applications

Synthesis of Dyes and Pigments

The compound is also valuable in the synthesis of specialty chemicals, including dyes and pigments, due to its unique chemical structure.

| Application | Potential Products |

|---|---|

| Dyes | Sulfonated dye intermediates |

| Pigments | Colorants for plastics |

作用機序

The mechanism of action of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and sulfonyl groups can enhance binding affinity and specificity.

Materials Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system, improving the performance of electronic devices

類似化合物との比較

3-Amino-4-(methylsulfonyl)thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

3-Amino-4-(phenylthio)thiophene-2-carboxylic acid: Similar structure but with a thioether group instead of a sulfonyl group.

Uniqueness:

生物活性

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-59-9) is a compound of interest due to its potential biological activities, particularly in the context of oxidative stress and related therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The compound features a thiophene ring substituted with an amino group and a phenylsulfonyl moiety, which is critical for its biological activity. The general structure can be represented as follows:

Recent studies indicate that this compound acts as a non-electrophilic activator of the antioxidant response element (ARE), primarily through the activation of the NRF2 transcription factor. This activation enhances cellular resistance to oxidative stress by upregulating genes involved in detoxification and antioxidant defense mechanisms .

Biological Activities

- Antioxidant Activity : The compound has been shown to activate NRF2, leading to increased expression of antioxidant enzymes, which play a crucial role in cellular protection against oxidative damage .

- Potential Therapeutic Applications :

Structure-Activity Relationship (SAR)

A series of derivatives have been synthesized to explore the SAR of this compound. Key findings include:

- Substituents on the phenyl ring significantly affect the potency of NRF2 activation.

- Compounds with varying sulfonyl groups demonstrated differing levels of antioxidant activity, suggesting that electronic properties and steric factors are important for biological efficacy .

Study 1: NRF2 Activation

In a study examining various bis-sulfone derivatives, this compound was identified as a potent NRF2 activator with sub-micromolar potency. This study established a correlation between structural modifications and biological activity, emphasizing the importance of the thiophene core in maintaining efficacy .

Study 2: Protective Effects Against Oxidative Stress

Another investigation demonstrated that treatment with this compound resulted in significant reductions in markers of oxidative stress in cellular models. The results indicated enhanced survival rates under conditions mimicking oxidative damage, reinforcing its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| NRF2 Activation | High | Upregulation of antioxidant genes |

| Antioxidant Activity | Moderate | Scavenging reactive oxygen species |

| Neuroprotective Effects | Potential | Reducing oxidative damage |

Table 2: Structure-Activity Relationship Findings

| Compound Variant | NRF2 Activation Potency (µM) | Key Structural Features |

|---|---|---|

| Parent Compound | <1 | Thiophene core with sulfonyl |

| Phenylsulfonyl Derivative A | 0.5 | Electron-withdrawing groups |

| Phenylsulfonyl Derivative B | 1.5 | Alkyl substitutions on phenyl |

特性

IUPAC Name |

3-amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c12-9-8(6-17-10(9)11(13)14)18(15,16)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMYJEUQTGKJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380988 | |

| Record name | 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-59-9 | |

| Record name | 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。